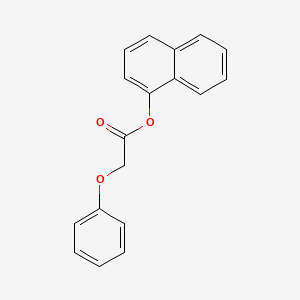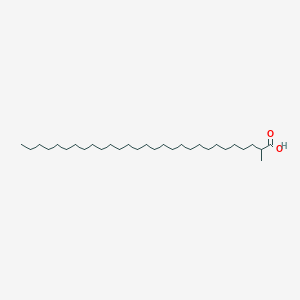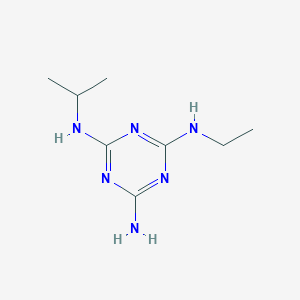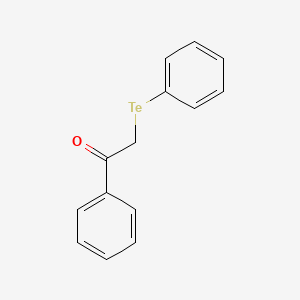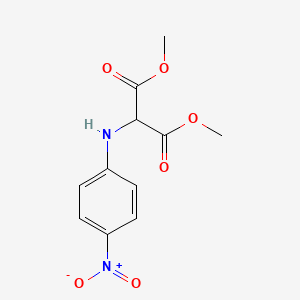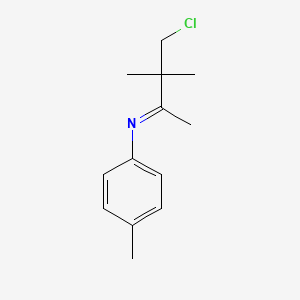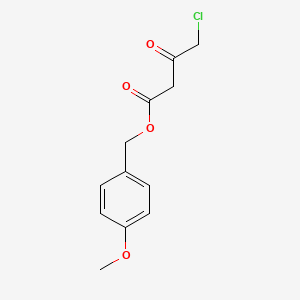![molecular formula C26H24O5 B14307950 Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 114311-17-0](/img/structure/B14307950.png)
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetic acid moiety and a phenyl group substituted with an ethyl group and a hydroxyanthracenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can be achieved through esterification reactions. One common method involves the reaction of acetic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyl chlorides or acid anhydrides as starting materials. These reagents react with the corresponding alcohol under controlled conditions to form the ester. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyanthracenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenyl derivatives
科学的研究の応用
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyanthracenyl group can participate in redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma.
Methyl salicylate: Known for its wintergreen scent and used in topical analgesics.
Benzyl acetate: Commonly found in jasmine and other floral fragrances.
Uniqueness
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its complex structure, which combines an acetic acid moiety with a substituted phenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
114311-17-0 |
|---|---|
分子式 |
C26H24O5 |
分子量 |
416.5 g/mol |
IUPAC名 |
acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C24H20O3.C2H4O2/c1-3-16-12-13-21(22(14-16)27-15(2)25)23-17-8-4-6-10-19(17)24(26)20-11-7-5-9-18(20)23;1-2(3)4/h4-14,26H,3H2,1-2H3;1H3,(H,3,4) |
InChIキー |
DVUSYCLVLWSLGN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)OC(=O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



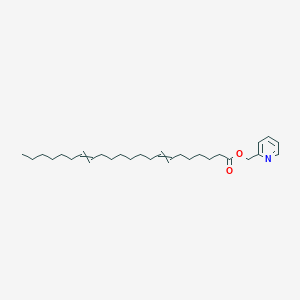
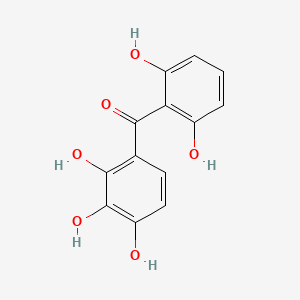
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)
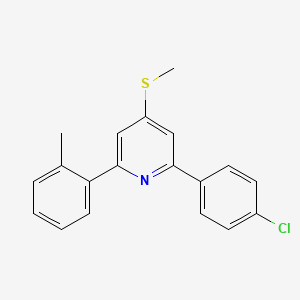
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
